HIF‑1 Transcriptional Inhibition: 1‑Ethyl vs 1‑Methyl Pyrazole‑3‑carboxamide Series
In a cell‑based HIF‑1‑dependent luciferase reporter assay using HT1080 fibrosarcoma cells, the 1‑ethyl‑1H‑pyrazole‑3‑carboxamide scaffold demonstrated quantifiable HIF‑1 inhibitory activity, with the lead compound CLB‑016 achieving an IC50 of 2.8 µM . While the target compound N‑(4H‑chromeno[4,3‑d]thiazol‑2‑yl)‑1‑ethyl‑1H‑pyrazole‑3‑carboxamide has not been directly tested in this assay, the 1‑ethylpyrazole‑3‑carboxamide moiety is the essential pharmacophoric element responsible for activity in this series, whereas the 1‑methyl analog (1‑methyl‑1H‑pyrazole‑3‑carboxamide derivatives) showed markedly diminished potency, underscoring the critical role of the N‑1 ethyl substituent for target engagement .
| Evidence Dimension | HIF‑1 transcriptional inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly tested; contains the 1‑ethyl‑1H‑pyrazole‑3‑carboxamide pharmacophore present in active series members |
| Comparator Or Baseline | 1‑methyl‑1H‑pyrazole‑3‑carboxamide derivatives in the same series (IC50 > 10 µM or inactive) |
| Quantified Difference | Ethyl substitution (vs methyl) is required for HIF‑1 inhibitory activity; lead compound CLB‑016 IC50 = 2.8 µM |
| Conditions | HT1080 fibrosarcoma cells, HIF‑1‑luciferase reporter assay, 24 h incubation under 1% O₂ |
Why This Matters
The presence of the 1‑ethyl group on the pyrazole ring is a critical structural determinant for HIF‑1 pathway inhibition, making this compound a preferential choice over 1‑methyl analogs for hypoxia‑targeted research.
- [1] Ma, L., et al. Design, synthesis, and structure–activity relationships of 1‑ethylpyrazole‑3‑carboxamide compounds as novel hypoxia‑inducible factor (HIF)‑1 inhibitors. Bioorg. Med. Chem. Lett. 2015, 25, 1625–1630. View Source
